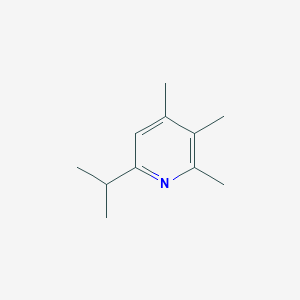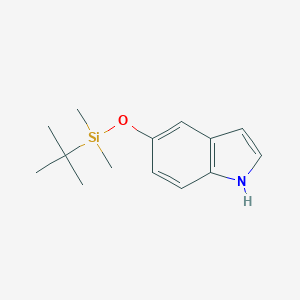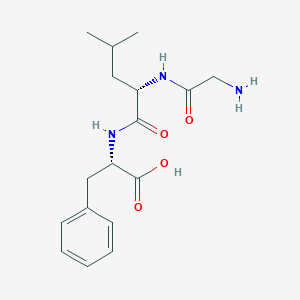![molecular formula C11H14N2O3S B034260 [2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate CAS No. 100836-62-2](/img/structure/B34260.png)
[2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester: is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C10H14N2O3S, and it is characterized by the presence of a carbamic acid group, a methylnitroso group, and an ethylthio group attached to an o-tolyl ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester typically involves the reaction of carbamic acid derivatives with nitroso compounds under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product. The process involves multiple steps, including the formation of intermediate compounds that eventually lead to the final ester product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Applications De Recherche Scientifique
Carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
- Carbamic acid, methylnitroso-, ethyl ester
- Carbamic acid, N-methyl-N-nitroso-, ethyl ester
- Carbamic acid, N-methyl-N-nitrosoethylcarbamate
Comparison: Carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester is unique due to the presence of the ethylthio group and the o-tolyl ester, which differentiate it from other similar compounds
Propriétés
Numéro CAS |
100836-62-2 |
|---|---|
Formule moléculaire |
C11H14N2O3S |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
[2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C11H14N2O3S/c1-3-17-8-9-6-4-5-7-10(9)16-11(14)13(2)12-15/h4-7H,3,8H2,1-2H3 |
Clé InChI |
SFMDFSSMVAMQHX-UHFFFAOYSA-N |
SMILES |
CCSCC1=CC=CC=C1OC(=O)N(C)N=O |
SMILES canonique |
CCSCC1=CC=CC=C1OC(=O)N(C)N=O |
| 100836-62-2 | |
Synonymes |
Methylnitrosocarbamic acid, alpha-(ethylthio)-o-tolyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)

![[2-(2-Methylbutyl)phenyl] 4-(4-pentylphenyl)benzoate](/img/structure/B34194.png)




![Cucurbit[7]uril](/img/structure/B34203.png)

